molecular formula C27H24BrN5O2S B2905990 2-Bromo-6-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)benzimidazo[1,2-c]quinazoline CAS No. 422289-95-0

2-Bromo-6-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)benzimidazo[1,2-c]quinazoline

Cat. No. B2905990
CAS RN: 422289-95-0
M. Wt: 562.49
InChI Key: JSADRCITGHKDCB-UHFFFAOYSA-N
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Description

The compound is a benzimidazoquinazoline derivative with a piperazine ring and a methoxyphenyl group. Benzimidazoquinazolines are a class of compounds that have been studied for their potential biological activities . The piperazine ring is a common feature in many pharmaceuticals, and the methoxyphenyl group could potentially influence the compound’s lipophilicity and membrane permeability .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of multiple aromatic rings (benzimidazoquinazoline core and methoxyphenyl group), a piperazine ring, and various functional groups including a bromo group, a thioether group, and a methoxy group. The presence of these groups could influence the compound’s reactivity, stability, and interactions with biological targets .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the bromo group could potentially undergo nucleophilic substitution reactions, while the thioether group could be involved in oxidation or reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase the compound’s lipophilicity, while the various functional groups could influence its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Given the presence of the piperazine ring, it’s possible that the compound could interact with neurotransmitter receptors, similar to other piperazine derivatives .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties and biological activities. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24BrN5O2S/c1-35-24-9-5-4-8-23(24)31-12-14-32(15-13-31)25(34)17-36-27-30-20-11-10-18(28)16-19(20)26-29-21-6-2-3-7-22(21)33(26)27/h2-11,16H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSADRCITGHKDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NC4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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